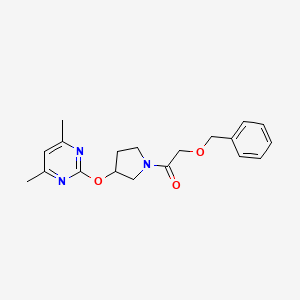

2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-10-15(2)21-19(20-14)25-17-8-9-22(11-17)18(23)13-24-12-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINSMOVYQDHEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes:

Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate halide under basic conditions to form the benzyloxy intermediate.

Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative, often using a nucleophilic substitution reaction.

Attachment of the Dimethylpyrimidinyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The ketone group in the ethanone moiety can be reduced to form alcohol derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid.

Reduction Products: Corresponding alcohols.

Substitution Products: Various substituted pyrrolidine derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a precursor in the development of novel materials with specific properties.

Biology:

- Investigated for its potential as a ligand in biochemical assays.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Used in drug discovery and development as a scaffold for designing new pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the pyrrolidine and dimethylpyrimidinyl groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine- and pyrrolidine-containing molecules. Below is a comparative analysis with two analogs, highlighting key structural and functional differences:

Table 1: Structural and Functional Comparison

Key Observations:

Molecular Complexity: The target compound is less complex than the phosphino-thioether analog described in , which includes a nucleoside-like structure with protective groups (e.g., tert-butyldimethylsilyl). This reduces the target compound’s synthetic difficulty but may limit its bioavailability due to lower polarity.

Solubility: The benzyloxy group in the target compound contributes to its poor aqueous solubility compared to simpler pyrimidinols. This contrasts with the highly functionalized analog in , which exhibits even lower solubility due to bulky protective groups.

Research Findings and Implications

- Structural Insights : Crystallographic refinement using SHELX software is pivotal for resolving the stereochemistry of the pyrrolidine ring and the orientation of the benzyloxy group. Such data are essential for structure-activity relationship (SAR) studies.

- Biological Potential: While the target compound’s activity remains uncharacterized, its pyrimidine moiety is a common pharmacophore in kinase inhibitors and antiviral agents. The dimethylpyrimidine subunit may enhance metabolic stability compared to unsubstituted analogs.

- Synthetic Challenges : The compound’s synthesis likely involves multi-step protection/deprotection strategies, as seen in ’s nucleoside analog , where orthogonal protecting groups (e.g., tert-butyldimethylsilyl) are employed.

Biological Activity

2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C20H24N4O3

- Molar Mass : 368.43 g/mol

- CAS Number : Not provided in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrimidine moiety suggests potential interactions with phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Inhibitors of PDEs have been shown to exhibit anti-inflammatory effects and improve respiratory function in various models .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacteria and fungi. For instance, benzyl derivatives have demonstrated significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

- Anti-inflammatory Effects : PDE inhibitors derived from pyrimidine structures have been reported to reduce inflammation markers in vivo, indicating that this compound may also possess anti-inflammatory properties .

- Cytotoxicity : Some derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Pathway | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Pseudomonas aeruginosa | |

| Compound B | Anti-inflammatory | PDE4 inhibition | |

| Compound C | Cytotoxic | Cancer cell lines |

Case Studies

-

Anti-inflammatory Study :

A study evaluated the anti-inflammatory effects of a related pyrimidine compound on asthma models. The results indicated a significant reduction in airway hyperreactivity and eosinophil infiltration when administered orally, highlighting the potential for therapeutic applications in respiratory diseases . -

Antimicrobial Efficacy :

In vitro tests showed that derivatives of the compound exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics used for comparison .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine-based compounds. These studies suggest that modifications to the benzyloxy and pyrrolidine moieties can enhance biological activity. Computational modeling has also been employed to predict binding affinities to various targets, supporting experimental findings .

Scientific Research Applications

The compound 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, including its synthesis, biological evaluations, and case studies.

Antimicrobial Activity

Recent studies have highlighted the potential of compounds with similar structures as antimicrobial agents. For instance, derivatives of pyrimidine have shown promising antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus . The unique scaffold of this compound may enhance its efficacy against such pathogens.

Anticonvulsant Properties

Research into related compounds indicates that modifications at specific sites can lead to significant anticonvulsant activity. For example, studies on similar pyrrolidine derivatives have demonstrated effectiveness in seizure models . The presence of the pyrimidine ring in this compound may contribute to its neuroprotective effects and potential use in treating epilepsy.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of new compounds. The introduction of various substituents on the pyrimidine or pyrrolidine rings can significantly alter pharmacological properties. For instance, small non-polar groups at specific positions have been shown to enhance anticonvulsant activity while maintaining low toxicity profiles . Thus, this compound serves as a valuable template for further SAR investigations.

Case Study 1: Antibacterial Screening

A study conducted on compounds structurally similar to this compound involved screening against S. aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the importance of the benzyloxy and pyrimidine components in enhancing efficacy .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, derivatives based on the pyrrolidine framework were tested using maximal electroshock seizure models. Compounds with structural similarities showed promising results in reducing seizure frequency and severity, suggesting that modifications to the core structure could yield effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step procedures. For example, similar pyrrolidine-pyrimidine hybrids are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1 : Activation of the pyrrolidine ring (e.g., using DMF as a solvent and potassium carbonate as a base at 150°C for 20 hours to facilitate substitution) .

- Step 2 : Condensation of intermediates (e.g., refluxing in ethanol/acetic acid to form pyrimidine linkages) .

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.

Table 1 : Comparison of Yields Under Different Conditions

| Solvent System | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF/K₂CO₃ | 150 | None | 93 | 98 |

| Ethanol/AcOH | 80 | HCl | 85 | 95 |

Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrrolidine protons at δ 1.96–3.30 ppm, pyrimidine protons at δ 6.75–7.61 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm benzyloxy positioning, as demonstrated for analogous benzophenone derivatives .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₇N₃O₃: 405.20; observed: 405.22).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 4°C under inert gas (argon/nitrogen) in amber vials to prevent oxidation or hydrolysis of the benzyloxy group. Stability studies for related compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Variable Substituents : Modify the benzyloxy group (e.g., replace with alkyl/aryl groups) or pyrimidine methyl groups.

- Assays : Test against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity in cancer cell lines).

- Data Analysis : Use IC₅₀/EC₅₀ values to correlate substituent effects with activity, as seen in pyrimidine-based inhibitors .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across replicates) be addressed methodologically?

- Methodological Answer :

- Experimental Replication : Use ≥3 independent replicates with standardized protocols (e.g., cell passage number, incubation time) .

- Statistical Tools : Apply ANOVA or Student’s t-test to assess significance.

- Control Checks : Include positive/negative controls (e.g., known inhibitors/DMSO) to validate assay conditions.

Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride or mesylate salts.

- Prodrug Design : Mask polar groups (e.g., esterify the ketone).

- Nanoparticle Encapsulation : Use liposomal carriers to enhance permeability, as demonstrated for pyrimidine derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .

Data Contradiction and Validation

Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters for pyrimidine-pyrrolidine interactions.

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics.

- Meta-Analysis : Compare with SAR data from structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.